molecular formula C15H19N3O2 B14956812 N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14956812
M. Wt: 273.33 g/mol
InChI Key: QQIMNOZIQIWTQD-UHFFFAOYSA-N
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Description

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring, an isopropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate isopropyl ketone under acidic conditions to form the pyrazole ring. The carboxamide group is then introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-amine.

    Substitution: Formation of various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpropionamide: Similar structure but lacks the pyrazole ring.

    N-isopropyl-3-(4-methoxyphenyl)propanamide: Similar structure but with a different functional group.

Uniqueness

N-isopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a pyrazole ring, isopropyl group, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-10(2)16-15(19)14-9-13(17-18(14)3)11-5-7-12(20-4)8-6-11/h5-10H,1-4H3,(H,16,19)

InChI Key

QQIMNOZIQIWTQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)OC

Origin of Product

United States

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